REACTION_CXSMILES
|
[BH4-].[Na+].[CH:3]([O:6][C:7]1[CH:12]=[CH:11][C:10]([S:13]([NH2:16])(=[O:15])=[O:14])=[CH:9][C:8]=1[N+:17]([O-])=O)([CH3:5])[CH3:4].O>CO.O.O.O.O.O.O.[Ni](Cl)Cl>[NH2:17][C:8]1[CH:9]=[C:10]([S:13]([NH2:16])(=[O:14])=[O:15])[CH:11]=[CH:12][C:7]=1[O:6][CH:3]([CH3:5])[CH3:4] |f:0.1,5.6.7.8.9.10.11|
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Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
nickel (II) chloride hexahydrate
|
Quantity
|
3.93 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.[Ni](Cl)Cl
|
Name
|
4-isopropoxy-3-nitro-benzenesulfonamide
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)OC1=C(C=C(C=C1)S(=O)(=O)N)[N+](=O)[O-]
|
Name
|
|
Quantity
|
4.38 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
the resulting black suspension was stirred for 30 min at 23° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The resulting black suspension was stirred for 30 min at 23° C
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to quench excess NaBH4
|
Type
|
ADDITION
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Details
|
followed by addition of saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
The product was extracted with dichloromethane
|
Type
|
WASH
|
Details
|
the organic phase was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |